molecular formula C8H6BrNOS B8418568 7-Bromo-5-methylbenzo[d]thiazol-6-ol

7-Bromo-5-methylbenzo[d]thiazol-6-ol

Cat. No.: B8418568
M. Wt: 244.11 g/mol
InChI Key: QEOWRXIUMBPMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-methylbenzo[d]thiazol-6-ol is a benzothiazole derivative characterized by a bromine substituent at position 7, a methyl group at position 5, and a hydroxyl group at position 6 of the fused aromatic ring system. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

7-bromo-5-methyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H6BrNOS/c1-4-2-5-8(12-3-10-5)6(9)7(4)11/h2-3,11H,1H3

InChI Key

QEOWRXIUMBPMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)Br)SC=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Benzothiazole Derivatives

Compound Name Substituent Yield (%) Melting Point (°C) Purity (%) Key Spectral Features (1H NMR δ, ppm) Reference
4-(((2-Methylbenzo[d]thiazol-6-yl)oxy)methyl)benzonitrile (4c) 4-Cyanobenzyloxy 80 134–136 100 7.88 (d, J=7.8 Hz, 2H), 5.29 (s, 2H)
2-Methyl-6-((4-nitrobenzyl)oxy)benzo[d]thiazole (4d) 4-Nitrobenzyloxy 32 150–152 100 8.28 (d, J=7.8 Hz, 2H), 5.35 (s, 2H)
6-((4-Chlorobenzyl)oxy)-2-methylbenzo[d]thiazole (4e) 4-Chlorobenzyloxy 65 101–103 96 7.51 (d, J=8.7 Hz, 2H), 5.17 (s, 2H)
2-Methyl-6-((4-methylbenzyl)oxy)benzo[d]thiazole (4f) 4-Methylbenzyloxy 77 123–125 7.36 (d, J=7.7 Hz, 2H), 2.31 (s, 3H)

Key Observations :

  • Yield : Electron-withdrawing groups (e.g., nitro in 4d) reduce reaction yields (32%), likely due to steric or electronic hindrance during synthesis. In contrast, electron-donating groups (e.g., methyl in 4f) improve yields (77%) .
  • Melting Points : Nitro-substituted derivatives (4d) exhibit higher melting points (150–152°C), attributed to stronger intermolecular interactions (e.g., dipole-dipole forces) .
  • Spectral Shifts: The benzyloxy protons (δ ~5.15–5.35 ppm) and aromatic protons (δ ~7.36–8.28 ppm) vary with substituent electronic effects, providing diagnostic NMR signals for structural confirmation .

Bromine-Specific Effects :

  • Bromine’s electronegativity and steric bulk enhance binding affinity to biological targets (e.g., monoamine oxidases) and improve metabolic stability compared to chloro or methyl analogs .

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